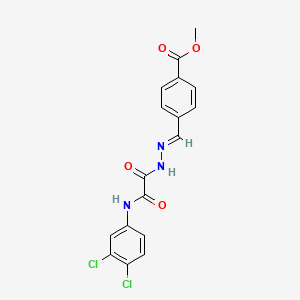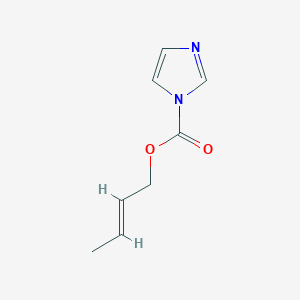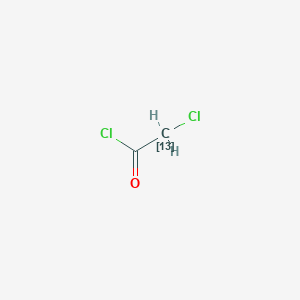
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with the molecular formula C17H13Cl2N3O4 and a molecular weight of 394.217 This compound is known for its unique chemical structure, which includes a dichloroanilino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2-((2,3-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((2,5-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((4-chloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
Uniqueness
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is unique due to its specific substitution pattern on the anilino group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
357267-31-3 |
|---|---|
Molekularformel |
C17H13Cl2N3O4 |
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
methyl 4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-26-17(25)11-4-2-10(3-5-11)9-20-22-16(24)15(23)21-12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,21,23)(H,22,24)/b20-9+ |
InChI-Schlüssel |
GKLZDDFETDDZGX-AWQFTUOYSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)




![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)



![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
